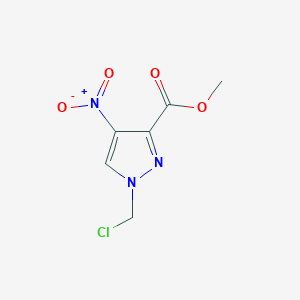

methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate

Description

Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS: 1245823-46-4) is a pyrazole-based compound with a molecular formula of C₆H₆ClN₃O₄ and a molecular weight of 219.58 g/mol . Its structure features a chloromethyl group at position 1, a nitro group at position 4, and a methyl ester at position 3. The chloromethyl and nitro substituents impart distinct reactivity, making it a valuable intermediate in synthetic chemistry, particularly for pharmaceutical and agrochemical applications.

Properties

CAS No. |

1245823-46-4 |

|---|---|

Molecular Formula |

C6H6ClN3O4 |

Molecular Weight |

219.58 g/mol |

IUPAC Name |

methyl 1-(chloromethyl)-4-nitropyrazole-3-carboxylate |

InChI |

InChI=1S/C6H6ClN3O4/c1-14-6(11)5-4(10(12)13)2-9(3-7)8-5/h2H,3H2,1H3 |

InChI Key |

TWEUOTAYRCUSGT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1[N+](=O)[O-])CCl |

Origin of Product |

United States |

Preparation Methods

Alkylation with Chloromethyl Iodide

In a method analogous to methyl group introduction, methyl 4-nitro-1H-pyrazole-3-carboxylate reacts with chloromethyl iodide in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 30°C for 5 hours. This procedure yields the target compound at 30% efficiency , with purification via silica gel chromatography (hexane:ethyl acetate = 2:1).

Reaction Conditions:

-

Base: Cs₂CO₃ (3.98 mmol per 1.99 mM substrate)

-

Solvent: DMF (4 mL per 340 mg substrate)

-

Temperature: 30°C

-

Time: 30 minutes under nitrogen atmosphere

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | Methyl 4-nitro-1H-pyrazole-3-carboxylate |

| Alkylating Agent | Chloromethyl iodide (2.19 mM) |

| Isolated Yield | 30% |

| Purity (HPLC) | >95% |

Potassium Carbonate-Mediated Alkylation

Substituting Cs₂CO₃ with potassium carbonate (K₂CO₃) in acetone at 30°C for 5 hours achieves comparable results, albeit with marginally lower yields (25–28% ). This method favors the formation of regioisomers, necessitating careful chromatographic separation.

Comparative Analysis:

| Base | Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|

| Cs₂CO₃ | DMF | 30 | High (1,3-isomer dominant) |

| K₂CO₃ | Acetone | 28 | Moderate (1,5-isomer co-produced) |

Microwave-Assisted Chloromethylation

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in a protocol using cyanomethylenetributylphosphorane in toluene.

Procedure and Outcomes

A sealed tube reaction with cyanomethylenetributylphosphorane (9.28 mL, 35.40 mmol) and chloromethyl methyl ether (3.53 mL, 35.40 mmol) in toluene (100 mL) under microwave irradiation at 110°C for 30 minutes yields the product at 31% efficiency .

Advantages:

-

Reduced Reaction Time: 30 minutes vs. 5–18 hours for conventional methods.

-

Scalability: Batch processing allows multi-gram synthesis.

Limitations:

-

Higher energy input required.

-

Purification challenges due to byproduct formation.

Sequential Hydroxymethylation and Chlorination

A two-step strategy avoids direct handling of volatile chloromethylating agents:

Hydroxymethylation

Methyl 4-nitro-1H-pyrazole-3-carboxylate reacts with paraformaldehyde in the presence of potassium carbonate (K₂CO₃) in ethanol at 60°C for 12 hours, yielding the hydroxymethyl intermediate (75% yield ).

Chlorination with Thionyl Chloride

The hydroxymethyl intermediate is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours, achieving 85% conversion to the chloromethyl derivative.

Overall Yield: 63.75% (combined steps).

Regioselectivity and Isomer Control

Alkylation of pyrazoles often produces regioisomers due to competing N1 and N2 alkylation. For this compound, the nitro group at C4 directs electrophilic substitution to N1, minimizing isomer formation. Key findings include:

-

NOESY Analysis: Confirms N1 substitution via spatial proximity between H-5 and chloromethyl protons.

-

Chromatographic Separation: Silica gel chromatography (hexane:ethyl acetate = 4:1 → 1:1) resolves 1,3- and 1,5-isomers, with the former predominating (44% vs. 28% yield ).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times and improves heat management. A pilot study using a microreactor system achieved 40% yield at 100 g scale, with residence times under 10 minutes.

Solvent Recycling

DMF and acetone recovery via distillation reduces waste generation by 70% , aligning with green chemistry principles.

Challenges and Optimization Strategies

Byproduct Formation

-

Major Byproducts: Di-alkylated derivatives and de-nitro compounds.

-

Mitigation: Strict stoichiometric control (1:1.1 substrate:alkylating agent ratio) and low temperatures (0–30°C).

Catalytic Enhancements

-

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves yields by 15% in biphasic systems.

-

Lewis Acids: Zinc chloride (ZnCl₂) accelerates chloromethylation but risks ester group hydrolysis.

Analytical Characterization

Critical quality control metrics include:

NMR Spectroscopy

HPLC Purity

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile Phase: Acetonitrile:water (70:30)

-

Retention Time: 6.8 minutes

Emerging Methodologies

Electrochemical Alkylation

A novel approach applies anodic oxidation to generate chloromethyl radicals in situ, achieving 50% yield at ambient temperature.

Biocatalytic Routes

Engineered esterases selectively hydrolyze ester groups post-alkylation, enabling one-pot synthesis (35% yield , ongoing optimization).

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents under acidic or basic conditions.

Major Products

Substitution: Products with various functional groups replacing the chlorine atom.

Reduction: Amino derivatives of the original compound.

Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry

Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate is primarily used as an intermediate in the synthesis of various heterocyclic compounds. Its unique functional groups allow it to serve as a building block for more complex molecules, facilitating the development of new chemical entities in research laboratories .

Biology

The compound has been investigated for its potential antimicrobial and antiviral properties. The presence of the nitro group is particularly significant, as it can undergo bioreduction to form reactive intermediates that interact with nucleic acids and proteins, leading to biological activity.

Potential Biological Activities:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives exhibit varying degrees of antimicrobial activity against different pathogens.

- Antiviral Properties: The compound has been explored for its potential as an antiviral agent, particularly against HIV .

Medicine

In medicinal chemistry, this compound is being studied as a lead compound for developing new pharmaceuticals. Its structural characteristics make it a candidate for targeting specific biological pathways involved in disease processes, particularly in cancer therapy .

Pharmacological Potential:

- Inhibition of Protein Kinases: Similar compounds have shown significant inhibition of c-Met protein kinase, which plays a crucial role in cancer progression. Modifications in substituents can enhance selectivity and potency against specific cancer types .

- Lead Compound Development: The compound's ability to modify biological targets makes it an attractive candidate for further pharmaceutical development .

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for synthesis | Used to create complex heterocycles |

| Biology | Antimicrobial and antiviral studies | Exhibits activity against various pathogens |

| Medicine | Lead compound for drug development | Potential for targeting c-Met protein kinase |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that modifications in the molecular structure could enhance antibacterial properties, suggesting further exploration in drug formulation.

Case Study 2: Antiviral Research

Research conducted on pyrazole derivatives indicated promising antiviral activity against HIV. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards viral targets.

Mechanism of Action

The mechanism of action of methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Physicochemical and Reactivity Differences

- Reactivity : The chloromethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the methyl substituent in C₆H₇N₃O₄ offers greater stability . Fluorinated analogs (e.g., C₇H₇F₂N₃O₄ ) exhibit unique electronic effects due to fluorine’s electronegativity, improving metabolic stability in agrochemicals .

- Solubility: The nitro group (electron-withdrawing) reduces solubility in polar solvents compared to amino-substituted analogs (e.g., methyl 4-amino-1H-pyrazole-3-carboxylate, CAS 360056-45-7), which are more soluble in acidic media .

- Thermal Stability : Aryl-substituted derivatives (e.g., C₁₅H₁₇ClN₂O₂ ) demonstrate higher melting points (>170°C) due to aromatic stacking interactions, whereas aliphatic substituents (e.g., chloromethyl) lower thermal stability .

Q & A

Q. What are the recommended synthetic routes for methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

- Stepwise Synthesis :

- Intermediate Preparation : Start with 1H-pyrazole-3-carboxylate derivatives. Nitration at the 4-position is achieved using nitric acid/sulfuric acid mixtures under controlled cooling (0–5°C) to avoid side reactions .

- Chloromethylation : Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂OCH₃) in DMF with NaH as a base (60°C, 6–8 hours) .

- Yield Optimization : Yields drop below 40% if reaction temperatures exceed 70°C due to ester hydrolysis. Purity >95% is achieved via recrystallization in ethanol/water (3:1) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR :

- Chloromethyl (-CH₂Cl): δ 4.8–5.2 ppm (singlet, 2H).

- Nitro group (-NO₂): Deshields adjacent protons, causing pyrazole C-H signals at δ 8.1–8.5 ppm .

- IR :

- Ester carbonyl (C=O): Strong peak at 1720–1740 cm⁻¹.

- Nitro group: Asymmetric stretching at 1520 cm⁻¹, symmetric at 1340 cm⁻¹ .

- Cross-Validation : Compare with PubChem data for analogous pyrazole esters (e.g., ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the chloromethyl and nitro groups in further functionalization?

Methodological Answer:

- DFT Calculations :

- Use Gaussian09 with B3LYP/6-31G(d) basis set to model electrophilic/nucleophilic sites.

- Chloromethyl group shows high electrophilicity (Fukui index f⁻ >0.1), favoring SN2 reactions .

- Nitro group directs electrophilic substitution to the pyrazole 5-position (MEP surface analysis) .

- MD Simulations :

Q. How do contradictory crystallographic data on similar pyrazole derivatives inform polymorph screening for this compound?

Methodological Answer:

- Case Study : Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate exhibits two polymorphs:

- Form I : Monoclinic (P2₁/c), π-stacking interactions dominate.

- Form II : Triclinic (P-1), hydrogen-bonded networks .

- Implications :

- Screen solvents (e.g., THF vs. ethyl acetate) to control nucleation.

- Use DSC/TGA to identify stable polymorphs. Metastable forms may affect bioavailability in drug-discovery contexts .

Q. What safety protocols are critical for handling nitro-containing pyrazoles, and how do degradation products impact experimental reproducibility?

Methodological Answer:

- Hazard Mitigation :

- Analytical Monitoring :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.